molecular formula C39H68N8O10 B15162896 L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine CAS No. 184576-66-7

L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine

Cat. No.: B15162896
CAS No.: 184576-66-7
M. Wt: 809.0 g/mol
InChI Key: GONGIVRTQLGYPW-KDIMNBAZSA-N
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Description

L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine is a synthetic peptide composed of eight amino acids: L-serine, L-isoleucine, L-isoleucine, L-proline, glycine, L-leucine, L-proline, and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-isoleucine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in buffer solutions.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-isoleucine: An essential amino acid involved in protein synthesis and metabolic pathways.

    L-leucine: Another essential amino acid that plays a critical role in muscle protein synthesis and metabolic regulation.

    L-serine: A non-essential amino acid important for the synthesis of proteins, nucleotides, and neurotransmitters.

Uniqueness

L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to interact with various molecular targets and participate in diverse biological processes sets it apart from other similar compounds.

Properties

CAS No.

184576-66-7

Molecular Formula

C39H68N8O10

Molecular Weight

809.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H68N8O10/c1-9-23(7)31(44-33(50)25(40)20-48)36(53)45-32(24(8)10-2)38(55)47-16-11-13-28(47)34(51)41-19-30(49)42-26(17-21(3)4)37(54)46-15-12-14-29(46)35(52)43-27(39(56)57)18-22(5)6/h21-29,31-32,48H,9-20,40H2,1-8H3,(H,41,51)(H,42,49)(H,43,52)(H,44,50)(H,45,53)(H,56,57)/t23-,24-,25-,26-,27-,28-,29-,31-,32-/m0/s1

InChI Key

GONGIVRTQLGYPW-KDIMNBAZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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